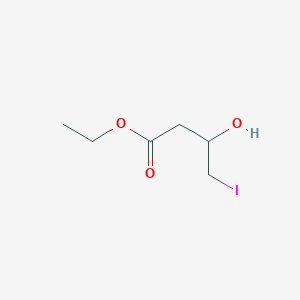

Ethyl 3-hydroxy-4-iodobutanoate

Description

Ethyl 3-hydroxy-4-iodobutanoate (CAS: 159614-88-7) is an organoiodine compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.06 g/mol . Its IUPAC name is this compound, and it is characterized by a hydroxy group at the third carbon and an iodine atom at the fourth carbon of the butanoate ester backbone. The compound exists as a liquid at room temperature and is typically stored at 4°C to maintain stability . It is utilized in organic synthesis as a building block for pharmaceuticals and complex molecules, particularly due to its reactive iodine substituent, which enables cross-coupling reactions or nucleophilic substitutions .

Key identifiers:

Propriétés

IUPAC Name |

ethyl 3-hydroxy-4-iodobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-iodobutanoate can be synthesized through the iodination of ethyl 3-hydroxybutanoate. One common method involves the reaction of ethyl 3-hydroxybutanoate with sodium iodide in dry acetone under an argon atmosphere. The reaction is typically carried out at temperatures between 58-60°C for 120 hours. After the reaction, the mixture is worked up by distilling off the acetone, diluting with water, and extracting with tert-butyl methyl ether. The organic layers are then combined, washed with water, and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to yield this compound as a yellow oil .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Sodium Iodide (NaI): Used for the iodination of ethyl 3-hydroxybutanoate.

Pyridinium Chlorochromate (PCC): Used for the oxidation of the hydroxyl group.

Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted butanoates can be formed.

Oxidation Products: The oxidation of the hydroxyl group yields ethyl 3-oxo-4-iodobutanoate.

Reduction Products: The reduction of the ester group yields 3-hydroxy-4-iodobutanol.

Applications De Recherche Scientifique

Synthetic Intermediate in Organic Chemistry

1. Pharmaceutical Synthesis:

Ethyl 3-hydroxy-4-iodobutanoate is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals. Its structural similarity to other compounds allows for the development of new drugs through modifications and substitutions. For instance, it has been used in the synthesis of statin side chains, which are crucial for cholesterol-lowering medications .

2. Building Block for Complex Molecules:

The compound serves as a key precursor in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse organic compounds. For example, it has been employed in the synthesis of lactones and other biologically active molecules .

Notable Case Studies

Case Study 1: Synthesis of Statin Precursors

A study demonstrated the transformation of this compound into (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a significant precursor for statins. The process involved a coupling reaction with organocuprates, providing insights into thermal safety and reaction kinetics essential for industrial applications .

Case Study 2: Novel Synthetic Methods

Research has highlighted innovative synthetic routes utilizing this compound as a starting material. One method improved yields significantly through a one-pot synthesis approach, showcasing its utility in large-scale pharmaceutical production while minimizing environmental impact .

Applications in Research

This compound is widely used in academic research for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows researchers to explore various reaction pathways and optimize conditions for desired outcomes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-bromobutanoate | Contains bromine instead of iodine | Generally less reactive than iodinated analogs |

| Ethyl 2-hydroxybutanoate | Hydroxyl group at a different position | Exhibits different reactivity patterns |

| Ethyl 4-hydroxybutanoate | Hydroxyl group on the fourth carbon | Potentially different biological activities |

| Ethyl iodopropanoate | Shorter carbon chain | Varies significantly in reactivity |

The presence of iodine enhances the reactivity of this compound compared to its brominated or chlorinated counterparts, making it particularly useful for substitution reactions .

Mécanisme D'action

The mechanism of action of ethyl 3-hydroxy-4-iodobutanoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

Ethyl 3-hydroxy-4-iodobutanoate belongs to a class of iodinated esters used in synthetic chemistry. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogs

(a) (S)-Ethyl 3-hydroxy-4-iodobutanoate

- CAS : 112100-39-7

- Molecular Weight : 258.06 g/mol (same as racemic form)

- Purity : 98%

- Key Difference : Stereospecific (S)-configuration, which may influence enantioselective reactions or biological activity.

(b) Ethyl 2-(3-fluoro-4-iodophenyl)acetate

- CAS : 1261606-34-1

- Molecular Formula : C₁₀H₁₀FIO₂

- Molecular Weight : 308.09 g/mol

- Purity : 95%

- Key Difference : Incorporates a fluorinated aromatic ring, enhancing electrophilic reactivity for aryl cross-coupling reactions.

(c) (E)-Ethyl 3-iodoacrylate

- CAS : 31930-37-7

- Molecular Formula : C₅H₇IO₂

- Molecular Weight : 226.01 g/mol

- Purity : 98%

- Key Difference : Conjugated double bond (α,β-unsaturated ester), enabling Michael additions or Diels-Alder reactions.

Functional Analogs

(a) Ethyl 2-(4-iodoanilino)acetate

- CAS : 14108-76-0

- Molecular Formula: C₁₀H₁₂INO₂

- Molecular Weight : 289.11 g/mol

- Purity : 98%

- Key Difference: Anilino group provides a nucleophilic site for condensation reactions, unlike the hydroxy-iodo motif in the target compound.

(b) N-Ethyl-2-iodobenzamide

- CAS : 41882-26-2

- Molecular Formula: C₉H₁₀INO

- Molecular Weight : 275.09 g/mol

- Purity : 98%

- Key Difference : Amide functionality and aromatic iodine, suited for Suzuki-Miyaura couplings.

Comparative Data Table

Key Research Findings

Reactivity: The iodine atom in this compound facilitates halogen-bonding interactions and oxidative substitutions, unlike fluorine or bromine analogs .

Stereochemical Impact : The (S)-enantiomer (98% purity) is priced higher (e.g., 250 mg for €500) than the racemic form, reflecting its niche applications in asymmetric synthesis .

Cost Comparison: this compound is significantly costlier (€767.00/g) than non-iodinated esters like 3-(dimethylamino)benzoic acid methyl ester (€82.00/5g), highlighting the premium for iodine-containing intermediates .

Activité Biologique

Ethyl 3-hydroxy-4-iodobutanoate (C6H11IO3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by a hydroxyl group and an iodine atom attached to a butanoate structure. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the iodine atom acts as a leaving group. For example, it can be produced from ethyl 4-chloro-3-hydroxybutanoate using sodium iodide in acetone, yielding high purity and yield rates .

The biological activity of this compound primarily stems from its ability to participate in chemical reactions that involve nucleophilic substitution and ester hydrolysis. The hydroxyl group can engage in hydrogen bonding, enhancing its reactivity with biological molecules. The iodine atom's presence facilitates the compound's role as a versatile electrophile in synthetic pathways .

Biological Activity and Applications

This compound has been investigated for its potential applications in:

- Medicinal Chemistry : It serves as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry. Its derivatives have shown promise in developing drugs targeting various biological pathways .

- Biochemical Research : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly those that involve ester and hydroxyl functionalities. Its reactivity allows researchers to explore mechanisms of enzyme action and substrate specificity .

Case Studies and Research Findings

- Synthesis of Bioactive Molecules : Research has demonstrated that this compound can be used to synthesize analogs of bioactive compounds. For instance, it has been employed in the synthesis of statin side chains, which are crucial for cholesterol-lowering medications .

- Enzyme Interaction Studies : Studies indicate that the compound can act as a substrate for specific enzymes, allowing researchers to elucidate enzyme kinetics and mechanisms. Its structural features facilitate interactions with active sites of enzymes involved in metabolic pathways .

- Potential Toxicity Assessments : Preliminary toxicity studies have indicated that while the compound exhibits biological activity, its safety profile needs further evaluation to determine any potential adverse effects on human health or the environment .

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-hydroxybutanoate | Lacks iodine; less reactive | Limited applications |

| Ethyl 4-iodobutanoate | Lacks hydroxyl group; primarily used in different reactions | Less versatile than this compound |

| Ethyl 3-oxo-4-iodobutanoate | Contains carbonyl instead of hydroxyl | More reactive in nucleophilic additions |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-hydroxy-4-iodobutanoate, and how can intermediates be characterized?

Methodological Answer:

this compound can be synthesized via iodination of ethyl 3-hydroxybut-3-enoate using iodine monochloride (ICl) in a polar aprotic solvent. Key intermediates should be characterized using NMR (¹H/¹³C) to confirm regioselectivity and HPLC (reverse-phase C18 column, methanol/water eluent) to assess purity (>95%) . For stereochemical confirmation, chiral chromatography or optical rotation analysis is recommended, as the hydroxyl and iodine substituents may influence stereochemical outcomes .

Advanced: How do reaction conditions (e.g., solvent polarity, temperature) affect the stereoselectivity of this compound synthesis?

Methodological Answer:

A factorial design experiment can evaluate solvent polarity (e.g., THF vs. DMF) and temperature (0°C vs. 25°C) on stereoselectivity. Use GC-MS or chiral HPLC to quantify enantiomeric excess (ee). Statistical analysis (ANOVA) should identify significant variables. For example, lower temperatures may favor kinetic control, while polar solvents stabilize transition states, as seen in analogous iodination reactions .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

Quantitative analysis requires GC-MS with a DB-5 column (30 m × 0.25 mm) and electron ionization (70 eV). Calibration curves (0.1–10 mM) should be validated using internal standards (e.g., ethyl 4-chloro-3-oxobutanoate) to account for matrix effects . For polar impurities, HILIC (Hydrophilic Interaction Liquid Chromatography) with UV detection at 210 nm is recommended .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model iodine’s leaving-group potential and steric effects. Compare activation energies for SN2 vs. radical pathways. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., TEMPO for radicals) is critical. Prior studies on ethyl 4-chloro-3-oxobutanoate suggest halogen electronegativity significantly impacts reaction mechanisms .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Use fume hoods and PPE (gloves, goggles) due to iodine’s volatility and potential skin irritation. Waste must be neutralized with sodium thiosulfate to reduce iodine toxicity. Institutional Biosafety Committee (IBC) guidelines for halogenated compounds should be followed, including spill-response training and emergency autopsies for accidental exposure .

Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer:

Contradictions may arise from varying protonation states of the hydroxyl group. Conduct pH-dependent stability studies (pH 1–7) using UV-Vis spectroscopy (λ = 250 nm) to track degradation. Pair with LC-MS to identify decomposition products (e.g., elimination to form iodobutene). Statistical tools like principal component analysis (PCA) can differentiate degradation pathways .

Advanced: What role does this compound play in asymmetric catalysis, and how can its efficacy be optimized?

Methodological Answer:

The compound’s iodine moiety can act as a directing group in Pd-catalyzed couplings. Screen ligands (e.g., BINAP, Josiphos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize ee. Use Design of Experiments (DoE) to minimize trial runs. Compare turnover numbers (TONs) with ethyl 4-chloro analogs to assess halogen effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.